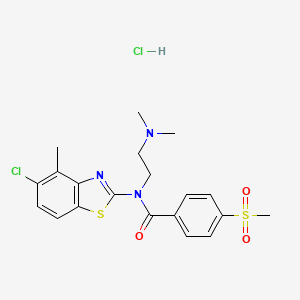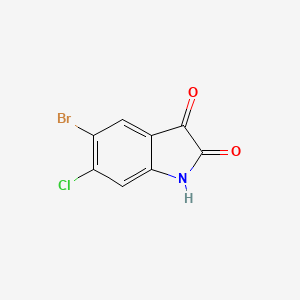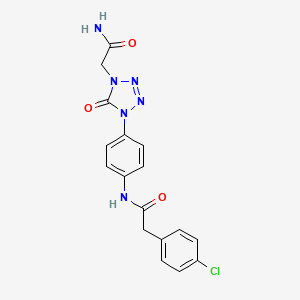
Tcmdc-142851
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tcmdc-142851 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in several fields. It is a synthetic molecule that is classified as a selective androgen receptor modulator (SARM). This compound is known to be a potent agonist of the androgen receptor, which makes it a potential candidate for the treatment of several diseases.
Scientific Research Applications
Electronic and Mechanical Properties
TMDCs, including materials like MoS2, exhibit a unique combination of properties such as direct bandgap, strong spin–orbit coupling, and favorable electronic and mechanical characteristics. These features make them attractive for applications in high-end electronics, spintronics, optoelectronics, and flexible electronics (Manzeli, Ovchinnikov, Pasquier, Yazyev, & Kis, 2017).
Photovoltaics and Photocatalysis
Technetium dichalcogenides (TcX2), a subgroup of TMDCs, demonstrate promise in renewable energy applications, particularly in photovoltaics and photocatalysis. Their band edge positions are suitable for water splitting into hydrogen, which is a crucial process in sustainable energy production (Jiao, Zhou, Ma, Gao, Kou, Bell, Sanvito, & Du, 2016).
Biosensors and Bioelectronics
The large surface area and electrical capabilities of TMDCs have been leveraged in various electrochemical biosensors. These sensors have applications in clinical diagnosis, environmental monitoring, and food safety. TMDCs-based electrochemical biosensors are known for their high sensitivity and selectivity (Wang, Huang, & Wu, 2017).
Medical Diagnosis
TMDCs like MoS2 and WS2 are used in medical diagnosis due to their biocompatibility, stability, and varied functionalities. They are employed in various biosensing and bioimaging applications, including fluorescence and X-ray computed tomographic imaging, offering new possibilities in medical diagnostics (Meng, Zhang, Wang, Wang, Kong, Zhang, & Meng, 2020).
Water Splitting for Clean Energy
TMDC-based nanomaterials have shown significant potential in water splitting, a process crucial for sustainable and clean energy. Their suitable band-gap and excellent stability make them ideal candidates for hydrogen and oxygen evolution in water splitting applications (Wang, Shifa, Zhan, Huang, Liu, Cheng, Jiang, & He, 2015).
Mechanism of Action
Target of Action
The primary target of Tcmdc-142851 is the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is a member of the cyclin-dependent like protein kinase family (PfCLK1-4), which are closely related to the mammalian CLK family and the serine-arginine-rich protein kinase (SRPK) family .
Mode of Action
This compound interacts with PfCLK3, inhibiting its function . This interaction blocks the transition of the parasites at both early stages (from ring to trophozoite) and late stages (from trophozoite to schizont), preventing the parasites from reaching the next cycle .
Biochemical Pathways
The inhibition of PfCLK3 by this compound results in the downregulation of multiple genes involved in all stages of the parasite life cycle . Almost 700 genes were downregulated by PfCLK3 inhibition, 425 of which had recently been identified as being essential for asexual P. falciparum survival .
Pharmacokinetics
It is known that this compound is a promising lead compound for a medicinal chemistry program to develop as a preclinical lead .
Result of Action
The inhibition of PfCLK3 by this compound leads to the killing of the parasite at multiple stages of the life cycle, including liver stage, asexual blood stage, and the sexual stages that are responsible for transmission to the mosquito . Treatment with this compound results in killing rather than in quiescence from which the parasite could recover after drug withdrawal .
Action Environment
It is known that this compound has shown efficacy in both in vitro and in vivo settings .
Biochemical Analysis
Biochemical Properties
Tcmdc-142851 interacts with the PfProRS enzyme, inhibiting its activity . This interaction is highly specific, with this compound showing over 100 times specificity for PfProRS compared to the human equivalent of the enzyme .
Cellular Effects
The inhibition of PfProRS by this compound has significant effects on the cellular processes of the malaria parasite. By inhibiting this key enzyme, this compound disrupts protein synthesis within the parasite, which can lead to cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the PfProRS enzyme . This binding inhibits the activity of the enzyme, disrupting the protein synthesis process within the malaria parasite .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. The compound has shown stability and a favorable binding energy in the receptor-binding domain (RBD) of the spike protein of SARS-CoV-2 .
Metabolic Pathways
This compound interacts with the metabolic pathways of the malaria parasite by inhibiting the PfProRS enzyme . This disruption of enzyme activity affects the parasite’s protein synthesis process, which is a key part of its metabolic function .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not currently known. Its ability to selectively inhibit PfProRS suggests that it may be able to target and accumulate within malaria parasites .
Subcellular Localization
The subcellular localization of this compound is not currently known. Given its interaction with the PfProRS enzyme, it is likely that it localizes to the same subcellular compartments where this enzyme is active .
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2.ClH/c1-13-16(21)9-10-17-18(13)22-20(28-17)24(12-11-23(2)3)19(25)14-5-7-15(8-6-14)29(4,26)27;/h5-10H,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCLXEOVTBWGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2960712.png)
![N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-methylaniline](/img/structure/B2960714.png)
![2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2960716.png)

![N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2960721.png)
![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2960722.png)
![N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960723.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2960724.png)
![2-chloro-6-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2960725.png)
![2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
